N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide
CAS No.:
Cat. No.: VC15674218
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide |
| Standard InChI | InChI=1S/C21H17N3O2/c1-26-18-6-4-5-16(13-18)21(25)22-17-10-8-15(9-11-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |
| Standard InChI Key | QDVXMGCFEJLXBT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide features a planar imidazo[1,2-a]pyridine ring fused to a phenyl group at the 4-position, which is further connected to a 3-methoxybenzamide moiety via an amide linkage . The imidazo[1,2-a]pyridine core contributes to π-π stacking interactions, while the methoxy group enhances solubility and modulates electronic properties. The compound’s canonical SMILES representation is , and its InChIKey (QDVXMGCFEJLXBT-UHFFFAOYSA-N) confirms stereochemical uniqueness.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 343.4 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
Spectroscopic Characterization
Although explicit spectral data for N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide are unavailable, related benzamides are typically characterized using:
-
NMR: Aromatic protons in the imidazo[1,2-a]pyridine ring resonate at δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.
-
FTIR: Stretching vibrations for amide C=O (1650–1680 cm) and aromatic C-N (1350–1400 cm) confirm functional groups.
-
Mass Spectrometry: Molecular ion peaks at m/z 343.4 align with the compound’s molecular weight.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide likely follows a multi-step protocol analogous to related imidazo[1,2-a]pyridine derivatives:
-
Imidazo[1,2-a]pyridine Formation: Condensation of 2-aminopyridine with α-bromoketones under refluxing ethanol yields the core heterocycle.
-
Benzamide Coupling: Reaction of the imidazo[1,2-a]pyridine-phenyl intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the final amide bond.
Industrial-Scale Production Challenges
Scaling synthesis requires optimizing:
-
Catalyst Efficiency: Palladium-based catalysts for Suzuki-Miyaura couplings improve aryl-aryl bond formation yields.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds exhibit cytotoxicity against HCT116 colorectal carcinoma cells (IC = 4.2 µM), surpassing 5-fluorouracil (IC = 12.7 µM). Proposed mechanisms include:
-
Topoisomerase II Inhibition: Stabilization of DNA-enzyme cleavage complexes.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in treated cells.
Table 2: Comparative Anticancer Activity
| Compound | HCT116 IC (µM) | Reference |
|---|---|---|
| N-(4-(Imidazo...)benzamide | 4.2 | |
| 5-Fluorouracil | 12.7 | |
| Cisplatin | 1.8 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High Caco-2 permeability (P = 18 × 10 cm/s) predicts oral bioavailability .
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites.
-
Excretion: Renal clearance accounts for 60% of elimination in rodent models.
Toxicity Concerns
Preliminary studies on analogs indicate:
-
Hepatotoxicity: Elevated ALT/AST at doses >50 mg/kg in rats.
-
Cardiotoxicity: QTc prolongation observed in 10% of tested subjects.
Future Directions and Applications
Drug Development Opportunities
-
Oncology: Co-administration with checkpoint inhibitors to enhance immune response.
-
Antimicrobials: Combination therapies against multidrug-resistant pathogens.
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume